molecular formula C7H12O7 B1208169 4-O-Methylglucuronic acid CAS No. 2463-49-2

4-O-Methylglucuronic acid

Cat. No.: B1208169
CAS No.: 2463-49-2
M. Wt: 208.17 g/mol
InChI Key: QGGOCWIJGWDKHC-FSIIMWSLSA-N
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Description

4-O-Methylglucuronic acid is an organic compound that is a significant constituent of hardwood xylans. It is a derivative of glucuronic acid, where the hydroxyl group at the fourth carbon is replaced by a methoxy group. This compound is commonly found as a side chain in hemicellulose, particularly in the xylan backbone of hardwoods .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-O-Methylglucuronic acid can be achieved through various methods. One common approach involves the oxidation of methyl 4-O-methyl-β-D-glucopyranoside using TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl) as an oxidizing agent. The resulting glucuronide derivative is then hydrolyzed with trifluoroacetic acid to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves the extraction and purification from plant biomass, particularly hardwoods. The process includes the hydrolysis of hemicellulose to release the xylan backbone, followed by the isolation of this compound through various chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: 4-O-Methylglucuronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: TEMPO, sodium hypochlorite, and sodium bromide are commonly used reagents.

    Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-O-Methylglucuronic acid involves its incorporation into the xylan backbone of hemicellulose. The methoxy group at the fourth carbon position influences the chemical properties of the xylan, affecting its reactivity and interactions with other molecules. The compound undergoes various chemical transformations, such as β-elimination, which leads to the formation of hexenuronic acid under alkaline conditions . This transformation plays a crucial role in the degradation and processing of plant biomass.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its methoxy group, which imparts distinct chemical properties and reactivity compared to its parent compound, glucuronic acid. This uniqueness makes it an important component in the study of plant biomass and its applications in various fields.

Properties

IUPAC Name

(2S,3S,4R,5R)-2,4,5-trihydroxy-3-methoxy-6-oxohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O7/c1-14-6(5(11)7(12)13)4(10)3(9)2-8/h2-6,9-11H,1H3,(H,12,13)/t3-,4+,5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGGOCWIJGWDKHC-FSIIMWSLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C(C(C=O)O)O)C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]([C@@H]([C@H](C=O)O)O)[C@@H](C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90947556
Record name 4-O-Methylhexuronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90947556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4120-73-4, 2463-49-2
Record name 4-O-Methyl-D-glucuronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4120-73-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-O-Methylglucuronic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002463492
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-O-Methylhexuronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90947556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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